molecular formula C7H6F3N3O B1303361 N'-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide CAS No. 386704-16-1

N'-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide

Cat. No. B1303361
CAS RN: 386704-16-1
M. Wt: 205.14 g/mol
InChI Key: VGHPKSQSZUDQBX-UHFFFAOYSA-N
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Description

N’-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide is a chemical compound with the molecular formula C7H6F3N3O . It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of N’-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide and its derivatives is a topic of ongoing research. The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Molecular Structure Analysis

The molecular structure of N’-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and a carboximidamide group . The InChI code for this compound is 1S/C7H6F3N3O/c8-7(9,10)5-2-1-4(3-12-5)6(11)13-14/h1-3,14H,(H2,11,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of N’-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide include a molecular weight of 205.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . Its topological polar surface area is 71.5 Ų .

Scientific Research Applications

Agrochemical Industry

N’-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide: and its derivatives are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients for crop protection. The trifluoromethylpyridine (TFMP) moiety is particularly effective in pesticides, providing superior pest control properties . This compound’s derivatives have been incorporated into more than 20 new agrochemicals with ISO common names, signifying their widespread acceptance and utility in this field .

Pharmaceutical Development

Several TFMP derivatives, including N’-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide , have been approved for use in pharmaceutical products. These compounds exhibit unique physicochemical properties due to the fluorine atom, which contributes to their biological activities. They are used in the treatment of various diseases and disorders, with many candidates currently undergoing clinical trials .

Future Directions

The future directions for the research and application of N’-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide and its derivatives are promising. Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

Target of Action

Trifluoromethylpyridines, a class of compounds to which this molecule belongs, are known to be key structural motifs in active agrochemical and pharmaceutical ingredients .

Mode of Action

It’s worth noting that trifluoromethylpyridines are often involved in various chemical reactions, such as the horner-wadsworth-emmons reaction , which could potentially influence their interaction with targets.

Biochemical Pathways

It’s known that trifluoromethylpyridines are used in the synthesis of several crop-protection products , suggesting they may influence pathways related to plant growth and defense.

Pharmacokinetics

The compound’s solubility in chloroform and methanol may influence its absorption and distribution in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For N’-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide, it’s recommended to store the compound in a cool, dry, and well-ventilated place, away from strong oxidizing agents and air . This suggests that exposure to heat, moisture, and certain chemical substances could potentially affect its stability and efficacy.

properties

IUPAC Name

N'-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O/c8-7(9,10)5-2-1-4(3-12-5)6(11)13-14/h1-3,14H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHPKSQSZUDQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=NO)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380639
Record name 6-trifluoromethyl-pyridine-3-amidoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide

CAS RN

386704-16-1
Record name 6-trifluoromethyl-pyridine-3-amidoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 386704-16-1
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